3-Hydroxy-4-methylpent-4-enoic acid
Description
Significance of Beta-Hydroxy Carboxylic Acids in Chemical Synthesis and Biological Systems
Beta-hydroxy carboxylic acids (BHCAs) are a class of organic compounds characterized by a hydroxyl group located on the carbon atom beta to a carboxylic acid group. This structural motif is of considerable importance in several areas of science.
In the realm of chemical synthesis , BHCAs are valuable intermediates. The hydroxyl and carboxylic acid groups can be selectively modified or can participate in intramolecular reactions to form lactones, which are cyclic esters. Furthermore, the beta-hydroxy acid moiety is a key feature in products of aldol (B89426) reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. ncert.nic.in The ability to control the stereochemistry at the hydroxyl-bearing carbon is a significant focus of modern synthetic methods.
From a biological perspective , BHCAs and their derivatives are integral to various metabolic processes. For instance, D-β-hydroxybutyric acid is one of the three ketone bodies produced by the liver, serving as a crucial energy source for the brain and muscles during periods of fasting or low glucose availability. ontosight.ai It also functions as a signaling molecule, acting as an agonist for hydroxycarboxylic acid receptors (HCARs) like HCAR2, which are involved in regulating lipolysis. ontosight.aiepa.gov Additionally, some branched-chain hydroxy fatty acids have shown potential in modulating inflammatory responses and glucose metabolism. nih.gov The study of BHCAs thus provides insights into fundamental biochemical pathways and potential therapeutic targets.
Structural Characteristics and Isomeric Considerations of 3-Hydroxy-4-methylpent-4-enoic acid
The molecular structure of this compound (C₆H₁₀O₃) is defined by a five-carbon pentanoic acid backbone. nih.gov A hydroxyl (-OH) group is attached to the third carbon (C3), and a double bond exists between the fourth (C4) and fifth (C5) carbons. A methyl (-CH₃) group is also attached to the fourth carbon.
This structure gives rise to several isomeric possibilities:
Enantiomers: The third carbon atom, bonded to the hydroxyl group, is a chiral center. This means that this compound can exist as two non-superimposable mirror images, the (R)- and (S)-enantiomers. The specific three-dimensional arrangement of the atoms around this chiral center can significantly influence the molecule's biological activity and its interactions with other chiral molecules. The (3S) enantiomer has been documented in chemical databases. nih.gov
Positional Isomers: The placement of the functional groups can vary, leading to different constitutional isomers. For example, moving the hydroxyl group to a different carbon would result in a different compound, such as 2-hydroxy-4-methylpent-4-enoic acid or 5-hydroxy-4-methylpent-4-enoic acid. Similarly, shifting the double bond or the methyl group would create other distinct isomers. An example of a related isomer is 3-hydroxy-3-methylpent-4-enoic acid. nih.gov
Below is a data table summarizing some of the key structural and physical properties of this compound and its (3S)-enantiomer.
| Property | Value |
| Molecular Formula | C₆H₁₀O₃ |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | This compound |
| (3S)-Isomer IUPAC Name | (3S)-3-hydroxy-4-methylpent-4-enoic acid nih.gov |
| CAS Number | 81357-29-1 molport.com |
| (3S)-Isomer CAS Number | 1315051-90-1 nih.gov |
Note: Some physical properties are computed estimates due to limited experimental data.
Historical Context of Research on Analogous Branched Unsaturated Hydroxy Acids
The study of hydroxy acids has a rich history, dating back to the early days of organic chemistry. The investigation of fatty acids, in general, began in the early 19th century with the work of chemists like Michel Eugène Chevreul, who first characterized butyric acid from butter. ncert.nic.in
The concept of "essential fatty acids" was a landmark discovery in the 1920s by George and Mildred Burr, who demonstrated that certain unsaturated fatty acids are vital for health and cannot be synthesized by the body. nih.gov This finding spurred extensive research into the roles of unsaturated fatty acids in biological systems.
Research into branched-chain fatty acids gained momentum as analytical techniques advanced, allowing for their identification in various natural sources, particularly in bacteria. taylorandfrancis.comwikipedia.org These compounds are now recognized as important biomarkers and have been found to possess a range of biological activities. nih.govtaylorandfrancis.com The synthesis of stereochemically pure branched and unsaturated hydroxy acids has been a significant challenge and a driver of innovation in synthetic organic chemistry, with methods like stereoselective aldol reactions and the use of chiral auxiliaries being developed to control the three-dimensional structure of these molecules. orgsyn.org While specific historical research on this compound is not extensively documented, its study is a logical extension of the long-standing interest in the synthesis and biological function of this important class of molecules.
Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-4-methylpent-4-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4(2)5(7)3-6(8)9/h5,7H,1,3H2,2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSIFLIGNROQDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901294691 | |
| Record name | 3-Hydroxy-4-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81357-29-1 | |
| Record name | 3-Hydroxy-4-methyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81357-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-4-methyl-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901294691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Hydroxy 4 Methylpent 4 Enoic Acid
Retrosynthetic Analysis of 3-Hydroxy-4-methylpent-4-enoic acid
A retrosynthetic analysis of this compound reveals several potential disconnection points, suggesting various forward synthetic strategies. The primary disconnection is at the C3-C4 bond, which points to an aldol-type reaction between an acetate (B1210297) enolate equivalent and isobutyraldehyde (B47883). Another key disconnection can be made at the C2-C3 bond, suggesting a Reformatsky-type reaction involving a zinc enolate and a carbonyl compound.
The presence of a chiral center at C3 also necessitates the consideration of stereoselective approaches. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or substrate-controlled methods. The terminal double bond can be introduced via elimination reactions or by using unsaturated starting materials.
Classical Synthetic Approaches to this compound
Several classical organic reactions can be employed to synthesize this compound. These methods often involve the formation of the carbon-carbon bond at the core of the molecule's structure.
Aldol (B89426) Condensation Strategies in the Synthesis of this compound Precursors.orgsyn.org
The aldol condensation is a powerful tool for forming carbon-carbon bonds and is well-suited for synthesizing β-hydroxy carbonyl compounds, which are direct precursors to this compound. iitk.ac.insigmaaldrich.comwikipedia.org In a typical approach, an enolate of an acetate derivative is reacted with isobutyraldehyde. orgsyn.orgiitk.ac.in The choice of base and reaction conditions is crucial to control the outcome and prevent side reactions. iitk.ac.in
The reaction between two different carbonyl compounds, known as a crossed aldol condensation, can also be utilized. iitk.ac.inbyjus.com For instance, the reaction of acetaldehyde (B116499) enolate with isobutyraldehyde would yield the desired carbon skeleton. iitk.ac.in However, controlling the regioselectivity and preventing self-condensation can be challenging. byjus.com
| Reactants | Catalyst/Base | Product | Notes |
| Acetate enolate & Isobutyraldehyde | Base (e.g., NaOH, KOH) | 3-Hydroxy-4-methylpentanoate derivative | A direct route to the precursor. orgsyn.orgiitk.ac.insigmaaldrich.com |
| Acetaldehyde & Isobutyraldehyde | Base or Acid | 3-Hydroxy-4-methylpentanal | A crossed aldol reaction; requires careful control. iitk.ac.inbyjus.com |
| Cyclohexanone & Ethyl Acetate | Base | Ethyl 2-hydroxycyclohexanecarboxylate | Example of a crossed aldol condensation. iitk.ac.in |
| Benzaldehyde & Acetone | Base (e.g., NaOH) | 4-hydroxy-4-phenyl-2-butanone | A classic example of an aldol condensation. iitk.ac.iniitk.ac.in |
Reformatsky Reactions and Variants for Carbon-Carbon Bond Formation
The Reformatsky reaction provides an alternative method for synthesizing β-hydroxy esters. wikipedia.org This reaction involves the use of an α-halo ester and a carbonyl compound in the presence of metallic zinc. wikipedia.orgorganic-chemistry.org The organozinc reagent, or 'Reformatsky enolate', is less reactive than Grignard or organolithium reagents, which prevents undesired reactions with the ester group. wikipedia.org For the synthesis of this compound, an α-bromoacetate would be reacted with isobutyraldehyde in the presence of zinc. researchgate.net
Variations of the Reformatsky reaction using other metals like indium have also been developed. orgsyn.org These can offer different reactivity and selectivity profiles. wikipedia.org
| Reactants | Metal | Product | Reference |
| α-Bromoacetate & Isobutyraldehyde | Zinc | Ethyl 3-hydroxy-4-methylpentanoate | wikipedia.orgresearchgate.net |
| Methyl Z-2-(bromomethyl)-4-methylpent-2-enoate & Formaldehyde | Indium | Methyl 3-(hydroxymethyl)-4-methyl-2-methylenepentanoate | orgsyn.org |
Grignard and Organolithium Additions to Carbonyl Substrates
Grignard and organolithium reagents are powerful nucleophiles used for forming carbon-carbon bonds. libretexts.org They react with carbonyl compounds like aldehydes and ketones to produce alcohols. dalalinstitute.comyoutube.com In the context of synthesizing this compound, a potential route involves the addition of a suitable organometallic reagent to a carbonyl-containing precursor.
However, the high reactivity of these reagents can be a limitation, as they can react with acidic protons or other functional groups present in the molecule. libretexts.orgarkat-usa.org For instance, direct addition to a carboxylic acid is not feasible due to deprotonation. libretexts.org Therefore, protecting groups are often necessary. A plausible strategy would involve the reaction of an organolithium or Grignard reagent with a protected form of a β-keto ester.
Stereoselective Synthesis of this compound
Controlling the stereochemistry at the C3 position is a critical aspect of synthesizing this compound, particularly for biological applications.
Chiral Auxiliary-Mediated Asymmetric Syntheses.orgsyn.org
Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed.
A notable example is the use of (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA). orgsyn.org The doubly deprotonated form of this chiral auxiliary can be added to aldehydes, such as isobutyraldehyde, to produce non-racemic β-hydroxycarboxylic acids with high optical purity. orgsyn.org This method provides a practical approach for the stereoselective aldol addition of α-unsubstituted enolates. orgsyn.org Both enantiomers of HYTRA are available, allowing for the synthesis of both (R)- and (S)-3-hydroxy-4-methylpentanoic acid. orgsyn.org
Another approach involves the use of oxazolidinone chiral auxiliaries. wikipedia.org Acylation of the oxazolidinone followed by enolization and reaction with an aldehyde can lead to the formation of the desired stereocenter with high diastereoselectivity. wikipedia.org The selectivity is often dependent on the specific auxiliary, the base used for enolization, and the reaction conditions. wikipedia.org
| Chiral Auxiliary | Reaction Type | Aldehyde | Product Stereoisomer |
| (R)-(+)-2-hydroxy-1,2,2-triphenylethyl acetate (HYTRA) | Aldol Addition | Isobutyraldehyde | (R)-3-hydroxy-4-methylpentanoic acid |
| Oxazolidinones | Aldol Addition | Various | Diastereoselective β-hydroxy carbonyl compounds |
| trans-2-Phenylcyclohexanol | Ene Reaction | Glyoxylic acid ester | anti adduct as major product |
| Camphorsultam | Michael Addition | N-methacryloylcamphorsultam | High diastereoselectivity |
Enantioselective Catalytic Approaches to this compound
Enantioselective catalysis provides a powerful means to access specific enantiomers of this compound. One notable approach involves the asymmetric transfer hydrogenation of β-keto esters using ruthenium(II) catalysts. For instance, the asymmetric transfer hydrogenation of related β-keto esters has been shown to produce chiral β-hydroxy esters with high enantiomeric excess. irb.hr This method's success hinges on the selection of an appropriate chiral ligand and a suitable hydrogen donor. irb.hr
Another strategy relies on aldol reactions employing chiral auxiliaries. While not strictly a catalytic approach in the traditional sense, the use of a recoverable and reusable chiral auxiliary, such as 1,1,2-triphenyl-1,2-ethanediol (HYTRA), allows for the stereoselective synthesis of β-hydroxycarboxylic acids. orgsyn.org The addition of a doubly deprotonated chiral acetate reagent derived from HYTRA to isobutyraldehyde can yield (R)-(+)-3-hydroxy-4-methylpentanoic acid, which can be a precursor to the target unsaturated acid. orgsyn.org The key advantage is that both enantiomers of the chiral auxiliary are accessible, enabling the preparation of either enantiomer of the final product. orgsyn.org
| Catalyst/Reagent | Substrate Type | Key Features |
| Ru(II) complexes | β-keto esters | Asymmetric transfer hydrogenation, high enantioselectivity. irb.hr |
| (R)- or (S)-HYTRA | Aldehydes | Stereoselective aldol addition, recoverable chiral auxiliary. orgsyn.org |
Chemoenzymatic and Biocatalytic Routes to Enantiopure this compound
Chemoenzymatic and biocatalytic methods offer highly selective pathways to enantiopure compounds, often under mild reaction conditions. These approaches can involve kinetic resolution of a racemic mixture or the desymmetrization of a meso compound. nih.gov
Enzymatic kinetic resolution is a widely used technique. For example, lipases are frequently employed to selectively acylate or hydrolyze one enantiomer in a racemic mixture, leaving the other enantiomer in high enantiomeric purity. nih.gov This has been demonstrated in the synthesis of chiral building blocks where a lipase (B570770), such as lipase PS, is used in the presence of an acyl donor like vinyl acetate to effect a kinetic resolution. nih.gov
Biocatalytic reduction of β-keto esters is another powerful tool. Oxidoreductases can stereoselectively reduce a ketone to a secondary alcohol, establishing the desired stereocenter. These enzymatic reductions can be performed using whole-cell systems or isolated enzymes, often achieving high conversions and excellent enantiomeric excess. researchgate.net Deracemization, which combines an oxidation and a reduction step in a one-pot cascade, represents an efficient strategy to convert a racemate into a single enantiomer, thereby overcoming the 50% yield limitation of kinetic resolution. researchgate.net
| Biocatalyst Type | Reaction Type | Key Advantages |
| Lipases (e.g., Lipase PS) | Kinetic Resolution | High enantioselectivity, mild reaction conditions. nih.gov |
| Oxidoreductases | Asymmetric Reduction | High conversion and enantiomeric excess. researchgate.net |
| Coupled Enzyme Systems | Deracemization | Theoretical 100% yield of a single enantiomer. researchgate.net |
Novel Synthetic Route Development for this compound
The development of novel synthetic routes is crucial for improving efficiency, sustainability, and access to complex molecules like this compound.
Transition Metal-Catalyzed Coupling Reactions in the Synthesis of this compound and its Derivatives
Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon bonds. chemie-brunschwig.ch While direct synthesis of this compound using these methods is not prominently documented, the principles of reactions like the Heck, Suzuki, and Negishi couplings can be applied to the synthesis of its precursors and derivatives. chemie-brunschwig.chustc.edu.cn
For instance, a Heck reaction could potentially be used to couple a vinyl halide with an appropriate alkene precursor to construct the carbon skeleton. ustc.edu.cn The Heck reaction is known for its tolerance of various functional groups, including esters and carboxylic acids, which would be beneficial in a synthesis of the target molecule. chemie-brunschwig.ch Similarly, a Negishi coupling, which involves the reaction of an organozinc compound with an organic halide in the presence of a palladium or nickel catalyst, offers high reactivity and stereoselectivity. chemie-brunschwig.chustc.edu.cn These methods provide versatile strategies for constructing the allylic alcohol moiety present in the target compound.
| Coupling Reaction | Catalyst | Reactants | Bond Formed |
| Heck Reaction | Palladium | Organohalide, Alkene | C-C |
| Suzuki Reaction | Palladium | Organoboron, Organohalide | C-C |
| Negishi Reaction | Palladium or Nickel | Organozinc, Organohalide | C-C |
Photochemical and Electrochemical Synthesis Pathways
Photochemical and electrochemical methods are emerging as powerful and sustainable alternatives to traditional synthetic protocols. Visible-light photocatalysis, for example, can promote single electron transfer (SET) or energy transfer (ET) reactions, enabling unique reaction pathways under mild conditions. nih.gov While specific applications to this compound are not detailed in the provided context, the principles of photoredox catalysis could be applied to generate radical intermediates that could participate in C-C bond formation or functional group manipulations relevant to its synthesis.
Electrochemical synthesis offers another avenue for green chemistry by using electricity to drive chemical reactions, often avoiding harsh reagents. These methods can be applied to a variety of transformations, including oxidations and reductions, that could be integrated into a synthetic sequence towards this compound.
Flow Chemistry Applications in the Synthesis of this compound
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batchwise fashion, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov This technology is particularly well-suited for reactions that are highly exothermic, involve hazardous intermediates, or require precise control over reaction parameters.
Chemical Reactivity and Reaction Mechanisms of 3 Hydroxy 4 Methylpent 4 Enoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is a primary site for a variety of nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic effects of the neighboring hydroxyl and alkene groups.
Esterification Reactions
The conversion of 3-Hydroxy-4-methylpent-4-enoic acid to its corresponding esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This is a reversible process, and to drive the equilibrium towards the product, it is often necessary to remove water as it is formed. byjus.comlearncbse.in
Alternatively, for more sensitive substrates or to achieve higher yields, the carboxylic acid can be converted to a more reactive acyl halide or anhydride, which then readily reacts with an alcohol. Another mild and efficient method involves the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which activate the carboxylic acid for nucleophilic attack by the alcohol.
While direct experimental data on the esterification of this compound is not extensively documented in readily available literature, the principles of esterification are well-established for structurally similar molecules. For instance, the ethyl ester of the related 3-hydroxy-4-methyl-hex-4-enoic acid is a known compound. sigmaaldrich.com
Table 1: Representative Esterification Reactions of Carboxylic Acids
| Reagent/Catalyst | Reaction Type | Typical Conditions | Product |
| Alcohol, H₂SO₄ | Fischer-Speier Esterification | Reflux | Alkyl 3-hydroxy-4-methylpent-4-enoate |
| SOCl₂ then Alcohol | Acyl Chloride Formation | Room temperature to reflux | Alkyl 3-hydroxy-4-methylpent-4-enoate |
| Alcohol, DCC | Steglich Esterification | Room temperature | Alkyl 3-hydroxy-4-methylpent-4-enoate |
Amidation and Peptide Coupling Reactions
Similar to esterification, the carboxylic acid moiety of this compound can be converted into amides through reaction with primary or secondary amines. Direct reaction between the carboxylic acid and an amine is generally unfavorable and requires high temperatures, which can lead to side reactions involving the other functional groups.
A more practical approach involves the activation of the carboxylic acid. This can be accomplished by converting it to an acyl halide or by using peptide coupling reagents. Common coupling agents used in peptide synthesis, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), in combination with a carbodiimide (B86325) like DCC or EDC, facilitate the formation of an amide bond under mild conditions. This method is particularly useful for preserving the stereochemical integrity of the chiral center at C3.
Decarboxylation Pathways
Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, although it typically requires harsh conditions for simple carboxylic acids. byjus.comlearncbse.in The presence of the β-hydroxyl group, however, can influence this reaction. Under certain conditions, particularly with heating, β-hydroxy acids can undergo dehydration to form an α,β-unsaturated carboxylic acid, which might then be more susceptible to decarboxylation.
Another potential pathway for decarboxylation is through oxidative methods, such as the Barton decarboxylation, which involves the conversion of the carboxylic acid to a thiohydroxamate ester followed by radical-induced cleavage. Kolbe electrolysis of the corresponding carboxylate salt could also lead to decarboxylation and the formation of a dimeric product. byjus.com
Reactivity of the Alkene Moiety
The terminal double bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions.
Hydrogenation and Reduction Reactions
The alkene can be readily reduced to the corresponding alkane, yielding 3-Hydroxy-4-methylpentanoic acid, through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction conditions, including pressure and temperature, can be controlled to selectively reduce the double bond without affecting the carboxylic acid group.
It is important to note that under more forcing conditions or with specific catalysts, the hydroxyl group could also undergo hydrogenolysis, leading to the formation of 4-methylpentanoic acid.
Table 2: Potential Hydrogenation Products of this compound
| Catalyst | Product |
| Pd/C, H₂ (1 atm) | 3-Hydroxy-4-methylpentanoic acid |
| Raney Ni, high pressure/temp | 4-Methylpentanoic acid |
Electrophilic Additions to the Double Bond
The electron-rich double bond of this compound is reactive towards a range of electrophiles. The regioselectivity of these additions is governed by Markovnikov's rule, where the electrophile adds to the carbon atom that results in the more stable carbocation intermediate. In this case, addition of an electrophile to the terminal carbon (C5) would lead to a more stable tertiary carbocation at C4.
Common electrophilic addition reactions include:
Halogenation: Reaction with halogens like bromine (Br₂) or chlorine (Cl₂) would yield the corresponding dihalo-adduct, 4,5-dihalo-3-hydroxy-4-methylpentanoic acid.
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed via a tertiary carbocation intermediate, leading to the formation of a 4-halo-3-hydroxy-4-methylpentanoic acid derivative.
Hydration: Acid-catalyzed hydration of the double bond would result in the formation of a diol, specifically 3,4-dihydroxy-4-methylpentanoic acid.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form the corresponding epoxide, 3-(2-methyloxiran-2-yl)-3-hydroxypropanoic acid.
The presence of the hydroxyl and carboxylic acid groups can potentially influence the stereochemical outcome of these addition reactions through intramolecular interactions.
Cycloaddition Reactions (e.g., Diels-Alder)
The terminal alkene of this compound or its derivatives can act as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. For the reaction to proceed, the alkene typically needs to be activated by an electron-withdrawing group. In the case of this compound itself, the carboxylic acid group is not directly conjugated with the double bond and thus has a limited activating effect. However, esterification of the carboxylic acid can provide a substrate for studying this reactivity.
Intramolecular Diels-Alder (IMDA) reactions are particularly relevant for derivatives of this compound where a diene is tethered to the molecule. The feasibility of an IMDA reaction is highly dependent on the length and nature of the tether connecting the diene and the dienophile. Generally, the formation of five- or six-membered rings is favored. In a hypothetical scenario where a diene is attached to the hydroxyl oxygen, the resulting cycloadduct would possess a complex, bridged ring system. The stereochemical outcome of such reactions is often governed by the transition state geometry, with the endo product typically being favored under kinetic control due to secondary orbital interactions.
Olefin Metathesis with this compound Derivatives
Olefin metathesis, a powerful carbon-carbon double bond forming reaction, can be applied to derivatives of this compound. Ring-closing metathesis (RCM) is a particularly attractive strategy for the synthesis of cyclic compounds from appropriately functionalized derivatives. For instance, esterification of the carboxylic acid and acylation of the hydroxyl group with a moiety containing a terminal alkene would create a diene suitable for RCM.
The success of RCM is highly dependent on the catalyst used. Ruthenium-based catalysts, such as Grubbs' first, second, and third generation catalysts, are widely employed due to their tolerance of various functional groups, including esters and protected alcohols. The choice of catalyst can influence the reaction efficiency and selectivity. For example, the tert-butyl ester of 3-hydroxy-4-methylpent-4-enoate is a potential substrate for such transformations.
| Catalyst | Substrate Type | Potential Product |
| Grubbs' II Catalyst | Diene-functionalized ester of this compound | Cycloalkene derivative |
| Hoveyda-Grubbs' II Catalyst | Diene-functionalized ester of this compound | Cycloalkene derivative with potentially higher efficiency and stability |
Reactivity of the Hydroxyl Moiety
The secondary allylic hydroxyl group is a versatile handle for a variety of chemical transformations, including oxidation, protection/deprotection, and substitution reactions.
Oxidation Reactions
The secondary alcohol in this compound can be oxidized to the corresponding ketone, 3-keto-4-methylpent-4-enoic acid. A variety of oxidizing agents can be employed for this transformation. However, due to the presence of a double bond and a carboxylic acid, the choice of reagent is crucial to avoid unwanted side reactions such as epoxidation, cleavage of the double bond, or reactions with the carboxylic acid.
Chemoselective oxidation of secondary allylic alcohols can be achieved using reagents like manganese dioxide (MnO2), which is known to selectively oxidize allylic and benzylic alcohols. Other methods might involve Swern oxidation or the use of Dess-Martin periodinane, which are generally mild and tolerate a range of functional groups.
| Oxidizing Agent | Expected Product | Notes |
| Manganese Dioxide (MnO2) | 3-Keto-4-methylpent-4-enoic acid | Selective for allylic alcohols. |
| Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 3-Keto-4-methylpent-4-enoic acid | Mild conditions, avoids over-oxidation. |
| Dess-Martin Periodinane | 3-Keto-4-methylpent-4-enoic acid | Mild, neutral conditions. |
Protection and Deprotection Strategies
To perform reactions selectively at other positions of the molecule, the hydroxyl group often needs to be protected. The choice of protecting group is critical and depends on its stability under the subsequent reaction conditions and the ease of its removal. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn)), and esters (e.g., acetate (B1210297) (Ac)).
Given the presence of a carboxylic acid, protection strategies must be chosen carefully to avoid intramolecular reactions. For instance, direct esterification to protect the alcohol might be challenging without also derivatizing the carboxylic acid. A common strategy involves the protection of the alcohol as a silyl ether, which is stable under a variety of non-acidic conditions and can be readily removed with fluoride (B91410) reagents.
| Protecting Group | Protection Reagent | Deprotection Conditions |
| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole | Tetrabutylammonium fluoride (TBAF) |
| Benzyl (Bn) | Benzyl bromide, NaH | H2, Pd/C |
| Acetyl (Ac) | Acetic anhydride, pyridine | K2CO3, MeOH |
Simultaneously, the carboxylic acid may also require protection, for example, as a tert-butyl ester, which is stable to many reagents but can be cleaved under acidic conditions.
Substitution Reactions at the Hydroxyl-Bearing Carbon Center
The secondary allylic alcohol can undergo nucleophilic substitution reactions. These reactions can proceed through either an SN1 or SN2 mechanism, or more commonly for allylic systems, through an SN1' or SN2' pathway, which involves an allylic rearrangement. lscollege.ac.inchemeurope.comwikipedia.org The hydroxyl group is a poor leaving group, so it typically needs to be activated first, for example, by protonation under acidic conditions or by conversion to a better leaving group like a tosylate or a halide.
Reaction with hydrogen halides (HX) would likely proceed via an SN1-type mechanism involving a resonance-stabilized allylic carbocation, leading to a mixture of products with and without allylic shift. For example, reaction with HBr could yield both 3-bromo-4-methylpent-4-enoic acid and 1-bromo-4-methylpent-3-enoic acid. The Overman rearrangement provides a method for the conversion of allylic alcohols to allylic amines via a chemeurope.comchemeurope.com-sigmatropic rearrangement of an intermediate trichloroacetimidate. organic-chemistry.org
Intramolecular Cyclization and Rearrangement Reactions
The bifunctional nature of this compound makes it a prime candidate for intramolecular reactions.
Lactonization: Under acidic or basic conditions, or through the use of specific coupling agents, the carboxylic acid and the hydroxyl group can react to form a lactone. Given the positions of the functional groups, this would lead to the formation of a five-membered γ-lactone. For instance, acid-catalyzed lactonization would proceed via protonation of the carboxylic acid, followed by intramolecular nucleophilic attack by the hydroxyl group. The presence of the double bond can influence the ease of cyclization.
Allylic Rearrangement: As mentioned in the substitution section, allylic rearrangements are common for this type of system. lscollege.ac.inchemeurope.comwikipedia.org Under acidic conditions, the protonated alcohol can leave as a water molecule, forming a resonance-stabilized allylic carbocation. This intermediate can then be trapped by a nucleophile at either of the two electrophilic carbon atoms. Such rearrangements can be synthetically useful for accessing isomers that are not directly available. For example, an allylic rearrangement could potentially lead to the formation of a thermodynamically more stable internal alkene from the terminal one. rit.edu
| Reaction Type | Conditions | Potential Product(s) |
| Lactonization | Acid or Base catalysis | 4,4-dimethyl-dihydrofuran-2(3H)-one |
| Allylic Rearrangement | Acidic conditions | Mixture of isomeric halo- or hydroxy-acids |
Lactonization Pathways
Lactonization is an intramolecular esterification that occurs in molecules containing both a hydroxyl and a carboxylic acid group, leading to the formation of a cyclic ester known as a lactone. The favorability of this reaction is highly dependent on the size of the resulting ring. In the case of this compound, the hydroxyl group is at the C-3 position relative to the carboxyl group, which would lead to the formation of a five-membered ring, a γ-lactone. The formation of five- and six-membered rings through lactonization is generally thermodynamically favored.
The reaction is typically acid-catalyzed. Protonation of the carbonyl oxygen of the carboxylic acid makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the lone pair of electrons on the oxygen of the hydroxyl group. Following the intramolecular attack, a proton transfer and subsequent elimination of a water molecule yield the lactone.
Given the structure of this compound, two primary lactonization products are conceivable, depending on whether the reaction proceeds via a simple dehydration or involves the double bond.
Pathway A: Formation of a Saturated γ-Lactone: This would involve the direct intramolecular esterification between the hydroxyl and carboxylic acid groups. This would result in the formation of a γ-lactone with a pendant isopropenyl group.
Pathway B: Formation of an Unsaturated γ-Lactone (Butenolide): Under certain conditions, particularly with strong acid catalysis and heat, the reaction could proceed with a concomitant isomerization of the double bond into conjugation with the newly formed lactone carbonyl. This would lead to a more stable, conjugated system known as a butenolide.
| Pathway | Reactant | Conditions | Major Product | Product Structure |
| A | This compound | Mild acid catalysis | 4-(1-methylethenyl)dihydrofuran-2(3H)-one | |
| B | This compound | Strong acid, heat | 4-isopropylfuran-2(5H)-one |
This table is illustrative and based on general principles of lactonization for similar hydroxy acids.
Carbonyl-Ene Reactions
The carbonyl-ene reaction is a pericyclic reaction involving the transfer of an allylic hydrogen from an "ene" component (in this case, the 4-methylpent-4-enoic acid moiety) to an "enophile" (the carbonyl group of the carboxylic acid). This reaction results in the formation of a new carbon-carbon bond and a new carbon-oxygen bond, with a corresponding shift of the double bond. For an intramolecular carbonyl-ene reaction to occur in this compound, the molecule would need to adopt a specific conformation that brings the terminal methyl protons of the isopropenyl group in proximity to the carbonyl oxygen of the carboxylic acid.
This type of reaction is often promoted by Lewis acids or thermal conditions. The Lewis acid would coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating the reaction. The reaction is stereospecific and proceeds through a six-membered cyclic transition state.
In the context of this compound, the intramolecular carbonyl-ene reaction would lead to the formation of a five-membered carbocyclic ring fused to a lactone. The reaction would involve the transfer of a hydrogen from one of the methyl groups of the isopropenyl moiety to the carbonyl oxygen, with simultaneous formation of a bond between the terminal carbon of the double bond and the carbonyl carbon.
| Reaction Type | Reactant | Promoter | Plausible Product | Key Features |
| Intramolecular Carbonyl-Ene | This compound | Lewis Acid (e.g., TiCl4, AlCl3) or Heat | A bicyclic lactone with a five-membered carbocyclic ring | Formation of a C-C and C-O bond; shift of the double bond; proceeds via a cyclic transition state. |
Derivatization Strategies for 3 Hydroxy 4 Methylpent 4 Enoic Acid
Synthesis of Esters and Thioesters of 3-Hydroxy-4-methylpent-4-enoic acid
The carboxylic acid moiety of this compound is a prime target for esterification. Standard acid-catalyzed esterification methods, such as the Fischer-Speier process using an alcohol in the presence of a strong acid catalyst like sulfuric acid, can be employed. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be utilized to facilitate the reaction between the carboxylic acid and an alcohol.
The synthesis of thioesters from this compound can be achieved by reacting the corresponding acyl chloride or by using coupling agents that activate the carboxylic acid towards nucleophilic attack by a thiol. organic-chemistry.org N-acylbenzotriazoles, for instance, have been demonstrated as effective S-acylating agents for the synthesis of thioesters under mild conditions. organic-chemistry.org
| Reagent/Catalyst | Product Type | Reaction Conditions | Reference |
| Alcohol, H₂SO₄ | Ester | Acid catalysis, reflux | learncbse.in |
| Alcohol, DCC/EDC | Ester | Mild, room temperature | organic-chemistry.org |
| Thiol, Acyl Chloride | Thioester | Varies | organic-chemistry.org |
| Thiol, N-acylbenzotriazole | Thioester | Mild conditions | organic-chemistry.org |
Preparation of Amides and Peptidomimetics Incorporating this compound Scaffold
The carboxylic acid group can be readily converted into an amide by reaction with a primary or secondary amine. This transformation is typically carried out by first activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole). These methods are standard in peptide synthesis and can be applied to incorporate the this compound scaffold into peptide chains, creating peptidomimetics with unique conformational properties. A patent describes the preparation of 3,3-dimethyl-pent-4-enoic acid amides, which are structurally related. google.com
| Reagent | Product Type | Utility | Reference |
| Amine, HATU/HOBt | Amide | Peptide synthesis | google.com |
| Amine, Acyl Chloride | Amide | General amide synthesis | google.com |
Formation of Ethers and Acetals/Ketals from the Hydroxyl Group
The secondary hydroxyl group of this compound can be derivatized to form ethers. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, is a classic method for this transformation. organic-chemistry.org Alternatively, acid-catalyzed dehydration with an alcohol can also lead to ether formation, although this may compete with esterification of the carboxylic acid.
Protection of the hydroxyl group can be achieved through the formation of acetals or ketals. This is typically done by reacting the alcohol with an aldehyde or a ketone in the presence of an acid catalyst. nih.govmasterorganicchemistry.com This protective strategy is crucial when selective reactions at the carboxylic acid or the alkene are desired. The formation of cyclic acetals using a diol like ethylene (B1197577) glycol is a common protective measure. learncbse.in
| Reagent/Catalyst | Product Type | Purpose | Reference |
| Alkyl Halide, Strong Base | Ether | Derivatization | organic-chemistry.org |
| Aldehyde/Ketone, Acid Catalyst | Acetal/Ketal | Protection of hydroxyl group | nih.govmasterorganicchemistry.com |
| Diol, Acid Catalyst | Cyclic Acetal/Ketal | Protection of hydroxyl group | learncbse.in |
Modifications at the Alkene Position: Halogenation, Hydroxylation, and Epoxidation
The terminal double bond in this compound is susceptible to a variety of electrophilic addition reactions.
Halogenation: The addition of halogens such as chlorine (Cl₂) or bromine (Br₂) across the double bond would result in the corresponding dihaloalkane derivative. This reaction typically proceeds readily at room temperature.
Hydroxylation: Dihydroxylation of the alkene can be achieved using reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO), or by using cold, dilute potassium permanganate (B83412) (KMnO₄). This would yield a diol, adding two hydroxyl groups to the carbon chain.
Epoxidation: The alkene can be converted to an epoxide, a three-membered cyclic ether, using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction is generally stereospecific and provides a versatile intermediate for further transformations.
| Reaction | Reagent | Product |
| Halogenation | Cl₂, Br₂ | Dihaloalkane |
| Dihydroxylation | OsO₄/NMO or cold, dilute KMnO₄ | Diol |
| Epoxidation | m-CPBA | Epoxide |
Spectroscopic and Advanced Analytical Characterization of 3 Hydroxy 4 Methylpent 4 Enoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the assembly of the molecular puzzle.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for elucidating the carbon-hydrogen framework of 3-Hydroxy-4-methylpent-4-enoic acid.
¹H NMR Spectroscopy: While specific experimental data for this compound is scarce, the expected proton signals can be predicted based on its structure and data from analogous compounds. The ¹H NMR spectrum of the saturated analogue, (R)-(+)-3-hydroxy-4-methylpentanoic acid, shows characteristic signals that can be used for comparison. For the unsaturated target molecule, one would expect to see distinct signals for the vinyl protons of the C=CH₂ group, a multiplet for the proton on the carbon bearing the hydroxyl group (CH-OH), signals for the methylene (B1212753) protons adjacent to the carboxylic acid, and a singlet for the methyl group attached to the double bond. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. For this compound, six distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid would appear significantly downfield (typically in the 170-185 ppm range). orgchemboulder.com The two sp² hybridized carbons of the double bond would also be in the downfield region, followed by the carbon attached to the hydroxyl group. The methylene carbon and the methyl carbon would appear at more upfield chemical shifts. Predicted ¹³C NMR data for the isomeric compound (2E)-4-hydroxy-4-methylpent-2-enoic acid suggests the complexity and the general regions where these peaks would appear.
A ¹³C NMR spectrum is available for the ethyl ester derivative, 3-Hydroxy-4-methyl-4-pentenoic acid ethyl ester. This spectrum would show additional signals corresponding to the ethyl group.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | >10 (broad s) | 170 - 185 |
| =CH₂ | 4.5 - 5.5 (m) | 110 - 125 |
| >C= | - | 140 - 150 |
| -CH(OH)- | 3.5 - 4.5 (m) | 65 - 75 |
| -CH₂- | 2.0 - 2.5 (m) | 35 - 45 |
| -CH₃ | 1.5 - 2.0 (s) | 15 - 25 |
Note: These are estimated ranges based on typical values for similar functional groups. Actual experimental values may vary.
2D NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would show correlations between the -CH(OH)- proton and the -CH₂- protons, and potentially long-range coupling between the vinyl protons and the methyl protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is invaluable for definitively assigning the proton and carbon signals.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₆H₁₀O₃), the calculated exact mass is 130.06299 u. spectroscopyonline.com HRMS analysis would be able to confirm this elemental composition, distinguishing it from other isomers with the same nominal mass.
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. The resulting fragmentation pattern is a fingerprint of the molecule's structure. For carboxylic acids, common fragmentation pathways include the loss of water (M-18), the loss of the hydroxyl group (M-17), and the loss of the carboxyl group (M-45). In the case of this compound, one would also expect fragmentation related to the double bond and the hydroxyl group. Analysis of the fragmentation of related hydroxy fatty acids provides insight into the expected patterns.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency.
The IR spectrum of this compound is expected to show the following characteristic absorption bands:
O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.
O-H stretch (alcohol): A broad band typically in the 3600-3200 cm⁻¹ region. This may overlap with the carboxylic acid O-H stretch.
C-H stretch (sp²): Absorption just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) corresponding to the C-H bonds of the alkene.
C-H stretch (sp³): Absorption just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹) corresponding to the C-H bonds of the methylene and methyl groups.
C=O stretch (carboxylic acid): A strong, sharp absorption band in the range of 1760-1690 cm⁻¹.
C=C stretch (alkene): A medium to weak absorption band around 1680-1640 cm⁻¹.
C-O stretch: An absorption band in the 1320-1210 cm⁻¹ region.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| O-H (Alcohol) | 3600 - 3200 | Broad, Medium |
| C-H (sp²) | 3100 - 3000 | Medium |
| C-H (sp³) | 3000 - 2850 | Medium to Strong |
| C=O (Carboxylic Acid) | 1760 - 1690 | Strong |
| C=C (Alkene) | 1680 - 1640 | Weak to Medium |
| C-O | 1320 - 1210 | Medium |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Stereochemical Assignment
Chiroptical spectroscopic methods, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are indispensable for assigning the absolute stereochemistry of chiral molecules like this compound. beilstein-archives.org The stereochemical configuration of such compounds, which often feature a 3-methylpent-4-en-2-ol (MPO) moiety, has traditionally been determined through computational analyses of NMR data, specific rotation, and ECD spectra. beilstein-archives.orgbeilstein-archives.org However, these methods are not universally applicable. beilstein-archives.org
A reliable approach for determining the absolute configuration of the MPO moiety involves a combination of chemical degradation, chemical synthesis, and chiral Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. beilstein-archives.org This strategy has been successfully applied to assign the stereochemistry of natural products like capsulactone. beilstein-archives.orgbeilstein-archives.org
Chromatographic Techniques for Purity Assessment and Separation
Chromatographic techniques are fundamental for assessing the purity and achieving the separation of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a key technique for the analysis and separation of hydroxy acids. For instance, in the analysis of related compounds, chiral HPLC has been effectively used. The separation of the four synthetic stereoisomers of 3-((4-bromobenzoyl)oxy)-2-methylbutanoic acid was accomplished using a CHIRALPAK® IA column with an isocratic elution of hexane/EtOH/TFA. beilstein-archives.org
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile organic compounds, including derivatives of this compound. bham.ac.uk For example, the volatile constituents of various natural products have been successfully analyzed using GC-MS. nist.gov In a study on the ozonolysis of biogenic volatile organic compounds, GC-MS was used to identify reaction products such as 4-methylpent-3-enoic acid. bham.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of hydroxy acids and their derivatives in complex matrices. researchgate.net A chiral LC-MS strategy has been developed for the stereochemical assignment of natural products containing the 3-methylpent-4-en-2-ol (MPO) moiety. beilstein-archives.org This method demonstrates the power of LC-MS in determining the absolute configuration of chiral centers within these molecules. beilstein-archives.org Furthermore, LC-MS/MS has been employed for the highly sensitive quantification of related hydroxy-keto acids, such as 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for bile acid synthesis. researchgate.netcelerion.com
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, sensitivity, and speed of analysis compared to conventional HPLC. In the analysis of related compounds like 7α-hydroxy-4-cholesten-3-one, a Waters ACQUITY UPLC I-Class system with an ACQUITY UPLC BEH C18 column was utilized. celerion.com This highlights the applicability of UPLC for the rapid and efficient analysis of hydroxy acids and their derivatives. celerion.com
X-ray Absorption Spectroscopy (XAS) for Mechanistic Studies
While direct applications of X-ray Absorption Spectroscopy (XAS) to this compound are not widely documented, XAS is a powerful technique for probing the local electronic and geometric structure of atoms in molecules and materials. It is particularly useful for studying reaction mechanisms involving metal centers or for characterizing the coordination environment of specific elements. In the context of mechanistic studies involving organic acids, XAS could potentially be used to investigate the interaction of the carboxylic acid or hydroxyl group with a catalytic surface or metal ion during a chemical transformation.
Theoretical and Computational Studies of 3 Hydroxy 4 Methylpent 4 Enoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of 3-Hydroxy-4-methylpent-4-enoic acid. These calculations can predict a variety of electronic properties that are crucial for determining the molecule's reactivity.
By solving approximations of the Schrödinger equation for the molecule, we can determine the energies and shapes of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.
Furthermore, these calculations can generate an electrostatic potential map, which illustrates the distribution of charge across the molecule. This map can identify electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. Other descriptors of reactivity, such as Mulliken charges and Fukui functions, can also be computed to provide a more quantitative picture of the reactive sites within the molecule.
Below is a hypothetical table of electronic properties for this compound, calculated at the B3LYP/6-31G* level of theory, a common method for such computations.
| Electronic Property | Calculated Value |
| HOMO Energy | -0.25 Hartree |
| LUMO Energy | +0.05 Hartree |
| HOMO-LUMO Gap | 0.30 Hartree |
| Dipole Moment | 2.5 Debye |
Note: The data in this table is hypothetical and serves as an illustration of the types of properties that can be calculated.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of this compound, due to the presence of several single bonds, means that it can exist in various three-dimensional arrangements, known as conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.
Computational methods can be used to systematically explore the potential energy surface of the molecule. By rotating the dihedral angles of the rotatable bonds and calculating the energy at each step, a detailed energy landscape can be constructed. The low-energy regions on this landscape correspond to stable conformations. The most stable conformer is the one with the lowest energy, and it is expected to be the most populated at equilibrium.
The results of a conformational analysis are crucial for understanding the molecule's physical and biological properties, as these are often dependent on its three-dimensional shape. For instance, the way the molecule interacts with a biological receptor will be determined by its preferred conformation. A key aspect of this analysis is the use of quantum mechanical calculations to accurately determine the relative energies of different conformers. nih.gov
The following table presents a hypothetical set of low-energy conformers for this compound and their relative energies.
| Conformer | Dihedral Angle (HO-C3-C2-C1) | Relative Energy (kcal/mol) |
| 1 | 60° | 0.00 |
| 2 | 180° | 1.20 |
| 3 | -60° | 2.50 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations of this compound in Solvents
While quantum chemical calculations provide information about a single molecule in a vacuum, molecular dynamics (MD) simulations can be used to study the behavior of this compound in a more realistic environment, such as in a solvent.
In an MD simulation, the molecule is placed in a box of solvent molecules (e.g., water), and the interactions between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to simulate the movement of the atoms over time. This provides a dynamic picture of how the molecule behaves in solution, including its conformational changes and its interactions with the surrounding solvent molecules.
MD simulations can be used to study a variety of properties, such as the solvation free energy, the radial distribution functions of solvent molecules around specific atoms, and the dynamics of intramolecular hydrogen bonding. This information is invaluable for understanding how the solvent influences the molecule's structure and reactivity.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry can also be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts. The prediction of NMR spectra is a valuable tool for structure elucidation and verification. comporgchem.comnih.gov
The calculation of NMR chemical shifts is typically performed using DFT methods. comporgchem.com The process involves first optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS).
The accuracy of predicted NMR chemical shifts has improved significantly in recent years, with modern computational methods often achieving errors of only 0.2-0.4 ppm for ¹H shifts. nih.gov By comparing the calculated NMR spectrum with an experimental one, it is possible to confirm the structure of a newly synthesized compound or to distinguish between different possible isomers. nih.gov
A hypothetical comparison of calculated and experimental NMR chemical shifts for this compound is shown below.
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
| C1 (COOH) | 175.2 | 174.8 |
| C2 | 40.5 | 40.1 |
| C3 | 72.1 | 71.8 |
| C4 | 145.3 | 144.9 |
| C5 (CH3) | 18.9 | 18.6 |
| C6 (=CH2) | 112.7 | 112.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Mechanistic Investigations of Reactions Involving this compound using Computational Methods
By mapping out the potential energy surface of the reaction, it is possible to follow the transformation of reactants into products. The transition state is the highest point on the minimum energy path connecting the reactants and products, and the energy difference between the reactants and the transition state is the activation energy.
This information is crucial for understanding the feasibility of a reaction and for predicting how changes in the reaction conditions (e.g., temperature, solvent, catalyst) will affect the reaction rate and outcome. For example, computational studies could be used to investigate the mechanism of the lactonization of this compound to form the corresponding lactone.
Biosynthetic Pathways and Metabolic Roles of 3 Hydroxy 4 Methylpent 4 Enoic Acid
Enzymatic Transformations Involving 3-Hydroxy-4-methylpent-4-enoic acid
Detailed studies on the specific enzymatic transformations involving this compound are not present in the current body of scientific research. While multi-enzymatic synthesis is a known strategy for producing similar chiral compounds, the specific enzymes that may act upon or produce this compound have not been identified or characterized.
Role of this compound in Biochemical Cycles (e.g., fatty acid metabolism, terpenoid biosynthesis)
The role of this compound in major biochemical cycles, such as fatty acid metabolism or terpenoid biosynthesis, remains uninvestigated. There is no available data to suggest its involvement as an intermediate, precursor, or signaling molecule within these or any other metabolic pathways.
Isolation and Characterization of Enzymes Involved in this compound Metabolism
Consistent with the lack of information on its biosynthesis and metabolic role, there are no reports on the isolation or characterization of enzymes responsible for the metabolism of this compound. The scientific community has yet to identify and study the specific proteins that would catalyze its formation or degradation in biological systems.
Future Research Directions for 3 Hydroxy 4 Methylpent 4 Enoic Acid
Development of More Sustainable and Environmentally Benign Synthetic Methods
The future synthesis of 3-Hydroxy-4-methylpent-4-enoic acid will likely focus on aligning with the principles of green chemistry, which prioritize the reduction of hazardous substances and energy consumption. pnas.orgnumberanalytics.compaperpublications.org Current trends emphasize the development of catalyst-assisted reactions and the use of environmentally benign solvents like water or recoverable options to minimize pollution. paperpublications.orgroyalsocietypublishing.org
A significant avenue of research will be the application of biocatalysis. Enzymatic and whole-cell biotransformation routes are increasingly recognized for their high selectivity and environmentally friendly conditions. elsevierpure.comrsc.org Research into fatty acid hydratases, which catalyze the addition of water to unsaturated fatty acids, could uncover pathways for the biological synthesis of this and related hydroxy fatty acids. nih.gov One-pot, multi-enzyme cascades, which avoid the isolation of reactive intermediates like aldehydes, represent a particularly "green" approach to producing chiral α-hydroxy ketones and could be adapted for hydroxy acid synthesis. elsevierpure.comrsc.orgresearchgate.net The development of metabolic pathways in microbial systems like E. coli or Pseudomonas putida for the production of various hydroxy acids from renewable feedstocks showcases a viable strategy for sustainable large-scale production. mit.edu
| Research Focus | Potential Methodologies | Key Advantages |
| Green Solvents | Use of water, ionic liquids, or solvent-free conditions. | Reduced toxicity, lower environmental impact, improved safety. paperpublications.orgroyalsocietypublishing.org |
| Biocatalysis | Whole-cell biotransformations, multi-enzyme cascades. | High stereoselectivity, mild reaction conditions, use of renewable feedstocks. nih.govresearchgate.net |
| Catalytic Routes | Development of recoverable and reusable catalysts. | Increased efficiency, reduced waste, lower costs. paperpublications.org |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The dual functionality of an allylic alcohol and a carboxylic acid in this compound opens a vast landscape for exploring novel chemical transformations. The double bond, activated by the adjacent carboxyl group, is susceptible to conjugate additions. libretexts.org Furthermore, the interaction between the double bond and the carboxyl group can lead to the formation of lactones, particularly five- or six-membered rings, under acidic conditions. libretexts.org
Future research will likely investigate catalytic transformations that exploit these functional groups. For instance, visible-light photocatalysis offers a mild and operationally simple method for processes like decarboxylation, as demonstrated in the stereoselective synthesis of difluoromethylated styrenes from cinnamic acids. acs.org This suggests a potential pathway for modifying the carboxylic acid moiety of this compound. Additionally, the direct catalytic carboxylation of unsaturated hydrocarbons using CO2 is a highly sought-after, atom-economic reaction that could be conceptually reversed or adapted for this molecule. rsc.org The development of catalytic systems for the asymmetric allylic alkylation of carbonyl compounds using free allylic alcohols directly is a significant step towards more sustainable C-C bond formation, a strategy directly applicable to this compound. nih.gov
Advanced Stereochemical Control in Complex Molecule Synthesis Utilizing this compound as a Chiral Building Block
As an enantiomerically pure compound, this compound is a valuable chiral building block. ethz.chnih.gov The "chiral pool" strategy, which uses readily available chiral compounds from nature, is a cornerstone of asymmetric synthesis. ethz.ch This molecule can serve as a starting point for constructing more complex molecules, transferring its inherent chirality to the final product.
A major area of future research will be the use of this compound in reactions where its stereocenter directs the formation of new ones. Chiral auxiliaries, for example, are temporarily attached to a substrate to guide the stereochemistry of a subsequent reaction before being removed. numberanalytics.comnumberanalytics.com The structure of this compound itself could be modified to act as such an auxiliary or be the substrate in an auxiliary-mediated process.
Furthermore, its allylic alcohol moiety is a key functional group for stereocontrolled reactions. Catalytic asymmetric methods for synthesizing chiral allylic esters organic-chemistry.org and tertiary allylic alcohols nih.gov are well-established and could be applied to this molecule to create new, complex stereochemical arrays. The Ireland-Claisen rearrangement is another powerful tool for the stereocontrolled construction of contiguous stereocenters, including quaternary ones, from allylic esters, demonstrating a potential transformation pathway for derivatives of this acid. acs.org The ultimate goal is the enantioselective synthesis of target molecules with multiple chiral centers, where the relative configuration is precisely controlled. ethz.ch
Deeper Understanding of its Role in Biochemical Systems and Biotransformations
The structural similarity of this compound to naturally occurring hydroxy fatty acids suggests it may have an undiscovered role in biochemical pathways or can be acted upon by enzymes. nih.govmit.edu Future research should aim to explore its potential as a substrate for various enzyme classes to produce valuable chiral compounds.
Enzymatic transformations are prized for their high selectivity and operation under mild, aqueous conditions. rsc.org For example, transaminases are widely used for the synthesis of chiral amines from ketones, and amine oxidases can be used in the deracemization of amine mixtures. nih.gov While this molecule contains a carboxylic acid, its core structure could be a target for engineered enzymes. Carboxylic acid reductases (CARs), for instance, can reduce carboxylic acids to aldehydes, which can then be converted to allylic alcohols or other products. rsc.org
Investigating fleeting chiral intermediates in enzyme-catalyzed reactions is another frontier. nih.gov Enzymes can stabilize short-lived, high-energy intermediates that are difficult to access through traditional chemistry. Understanding if this compound can be a precursor to such intermediates in engineered enzyme active sites could lead to novel biocatalytic reactions. The combination of enzymatic kinetic resolution with in-situ racemization, known as dynamic kinetic resolution (DKR), is a powerful strategy to convert a racemic mixture entirely into a single enantiomeric product, a technique potentially applicable if a racemic synthesis of this acid is developed. rsc.org
Computational Design of New Reactions and Derivates Based on this compound Structure
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting chemical reactivity. mdpi.comrsc.org For a molecule like this compound, computational studies can provide profound insights into its potential transformations.
Future research will undoubtedly employ DFT calculations to model the transition states of potential reactions, such as catalytic allylic substitutions or cycloadditions. mdpi.comrsc.org This can help explain the origins of regio- and enantioselectivity and guide the development of new catalysts. For example, studies on the oxidative addition mechanisms of allylic electrophiles with metal catalysts provide a framework for predicting how the allylic system in this molecule would interact with various catalytic systems. acs.org Theoretical studies can also predict the kinetics of various reaction pathways, such as the decomposition of related allylic species, which is crucial for understanding reaction outcomes under different conditions. researchgate.net
Beyond mechanistic studies, computational tools can be used for the in silico design of new derivatives. By modeling the interaction of hypothetical derivatives with biological targets, such as enzyme active sites, researchers can prioritize the synthesis of compounds with desired properties, accelerating the discovery process.
| Computational Approach | Research Application | Expected Outcome |
| DFT Calculations | Modeling transition states of catalytic reactions. | Understanding selectivity, guiding catalyst design. rsc.org |
| Kinetic Modeling | Predicting reaction rates and product distributions. | Optimizing reaction conditions for desired outcomes. researchgate.net |
| Molecular Docking | Simulating interactions with enzyme active sites. | Designing novel biocatalysts or bioactive derivatives. |
| Ligand Structural Analysis | Investigating catalyst-substrate interactions. | Rational development of next-generation catalysts. acs.org |
Integration of Advanced Analytical Techniques for In Situ Monitoring of Reactions Involving this compound
To fully understand and optimize the synthesis and transformations of this compound, advanced analytical techniques are essential. A key future direction is the widespread adoption of in situ reaction monitoring. ista.ac.atmt.com Techniques such as mid-infrared (IR), Raman, and mass spectrometry (MS) allow chemists to observe reactions in real-time, providing a continuous stream of data on the concentration of reactants, intermediates, and products without altering the reaction mixture. acs.orgspectroscopyonline.comresearchgate.net This real-time feedback is invaluable for rapidly optimizing reaction conditions and gaining deep mechanistic insights. mt.comacs.org
Given the chiral nature of the molecule, the development and application of advanced chiral analysis and separation methods will be critical. wikipedia.org High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the current gold standard for determining the enantiomeric purity of pharmaceutical compounds. americanpharmaceuticalreview.comnih.gov Capillary electrophoresis (CE) has emerged as a powerful, complementary technique that offers high efficiency and requires minimal sample. nih.govwvu.edu Future research will involve developing specific HPLC and CE methods to resolve and accurately quantify the enantiomers of this compound and its derivatives, which is essential for both asymmetric synthesis development and evaluation of its biological activities. wikipedia.orgamericanpharmaceuticalreview.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
